Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromopyridine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of specific functional groups.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates and facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-chloropyridin-2-yl)-2-methylpiperazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 4-(6-fluoropyridin-2-yl)-2-methylpiperazine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate imparts unique reactivity and interaction profiles compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.
Biological Activity
Tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate (CAS No. 1261231-17-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H24BrN3O2
- Molecular Weight : 370.29 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring, which is known for its role in various bioactive molecules, enhancing binding affinity to biological targets.
Synthesis
The synthesis of this compound typically employs methods such as:
- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds involving the coupling of boronic acids with halogenated compounds in the presence of a palladium catalyst.
- N-Protecting Group Strategies : Often, the synthesis involves protecting the amine functionality during the reaction sequence to prevent unwanted side reactions .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Kinase Inhibition : The compound has shown potential as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial in cell cycle regulation. The bromopyridine moiety is believed to enhance binding to the kinase's active site .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Neuroprotective Effects : Research suggests that derivatives of piperazine compounds can exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways. The ability to reduce TNF-alpha levels in astrocytes has been noted in related compounds .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-10-18(13-7-5-6-12(16)17-13)8-9-19(11)14(20)21-15(2,3)4/h5-7,11H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDUYEDKGPSFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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